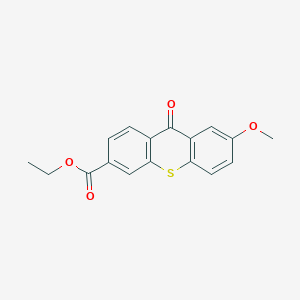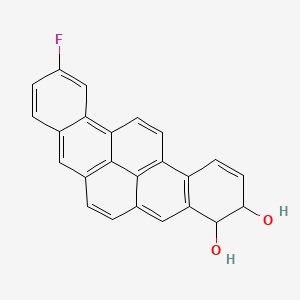
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- typically involves multi-step organic reactions. The initial steps often include the formation of the core pentaphene structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and fluoro groups at specific positions on the pentaphene ring. These reactions generally require controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Additionally, its ability to intercalate into DNA can affect gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[a,i]pyrene: Another member of the PAH family with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its environmental impact.
Chrysene: A simpler PAH with fewer rings but similar chemical reactivity.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80115-70-4 |
|---|---|
Fórmula molecular |
C24H15FO2 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,8,10,12(24),13,15,17,19,21-undecaene-5,6-diol |
InChI |
InChI=1S/C24H15FO2/c25-15-4-3-12-9-13-1-2-14-10-20-16(7-8-21(26)24(20)27)17-5-6-18(19(12)11-15)22(13)23(14)17/h1-11,21,24,26-27H |
Clave InChI |
QWHHSTMGUGNJTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C6C=C(C=CC6=C4)F)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


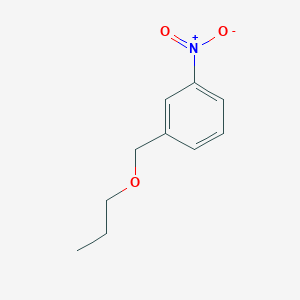
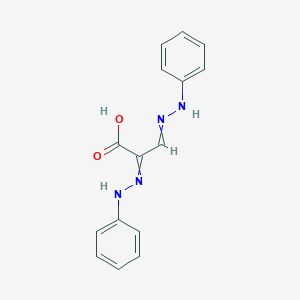

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)

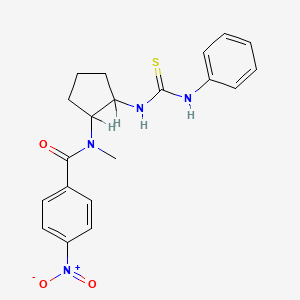
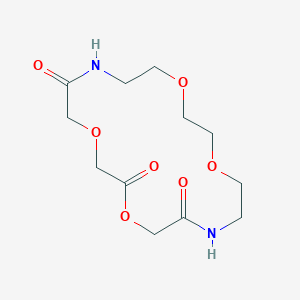
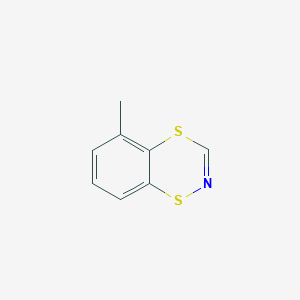
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
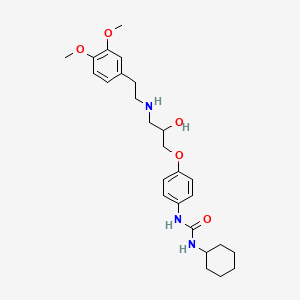
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

